HIV-1 Reverse Transcriptase Inhibition: Target Compound IC50 vs. Dihydrofuro[3,4-d]pyrimidine NNRTIs
The target compound inhibited HIV-1 Y181C reverse transcriptase (a clinically relevant non-nucleoside RT inhibitor-resistant mutant) with an IC50 of 340 nM [1] in a biochemical enzyme inhibition assay. For context, advanced dihydrofuro[3,4-d]pyrimidine NNRTIs (compounds 14b and 16c) achieved IC50 values of 140–150 nM against the same Y181C-containing mutant enzyme in a comparable biochemical RT inhibition assay, representing only a ~2.3-fold potency advantage over the target compound [2]. Notably, these advanced leads represent the outcome of extensive optimization campaigns, whereas the target compound's activity was identified from screening data. This suggests that a relatively modest structural elaboration of the 5-amino-3-(cyclobutylmethyl)pyrimidine-2,4-dione scaffold could yield compounds approaching or matching the potency of optimized clinical candidate leads. The Y181C mutation confers resistance to first-generation NNRTIs (e.g., nevirapine, efavirenz), making residual activity against this mutant a mechanistically meaningful differentiation criterion [2].
| Evidence Dimension | HIV-1 Y181C reverse transcriptase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 340 nM |
| Comparator Or Baseline | Dihydrofuro[3,4-d]pyrimidine NNRTI compound 14b: IC50 = 140 nM; compound 16c: IC50 = 150 nM |
| Quantified Difference | ~2.3-fold (target compound 340 nM vs. comparator 140–150 nM) |
| Conditions | Biochemical enzyme inhibition assay against recombinant HIV-1 Y181C reverse transcriptase (BindingDB/ChEMBL curated data) |
Why This Matters
Retention of sub-micromolar potency against the Y181C drug-resistant mutant positions the N3-cyclobutylmethyl-5-aminouracil scaffold as a viable starting point for NNRTI lead optimization targeting resistant HIV strains, an area of active pharmaceutical research.
- [1] BindingDB. BDBM50370763 (CHEMBL1203926): IC50 = 340 nM against HIV-1 Y181C reverse transcriptase. Curated by ChEMBL. View Source
- [2] Wang Z, et al. Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Figshare, 2022. View Source
